![molecular formula C20H18FN3S2 B3556185 2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3556185.png)
2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile
Overview
Description
2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile, also known as DMFEN, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a key role in cognitive function and has been implicated in various neurological disorders. By modulating this receptor, this compound may be able to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models and may have potential applications in the treatment of cognitive impairment. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile has several advantages for lab experiments. It is easy to synthesize and has low toxicity, making it a safe compound to work with. However, this compound is a relatively new compound and there is limited information available on its properties and applications. Further research is needed to fully understand the potential applications of this compound in scientific research.
Future Directions
There are several future directions for research on 2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile. One area of interest is the development of new therapies for neurodegenerative diseases. This compound has shown promise in animal models and may be useful in the development of new treatments for Alzheimer's and Parkinson's. Another area of interest is the development of new cancer therapies. This compound has shown potential anticancer properties and may be useful in the development of new cancer treatments. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
2-{[2-(dimethylamino)ethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile has been studied for its potential applications in scientific research. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential anticancer properties and may be useful in the development of new cancer therapies.
properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3S2/c1-24(2)9-11-26-20-17(13-22)16(14-5-7-15(21)8-6-14)12-18(23-20)19-4-3-10-25-19/h3-8,10,12H,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMDVGYVKMCNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.